2-Hydroxyphenazine 2-Hydroxyphenazine 2-Hydroxyphenazine is a member of phenazines.
2-Hydroxyphenazine is a natural product found in Pseudomonas chlororaphis with data available.
Brand Name: Vulcanchem
CAS No.: 4190-95-8
VCID: VC3231186
InChI: InChI=1S/C12H8N2O/c15-8-5-6-11-12(7-8)14-10-4-2-1-3-9(10)13-11/h1-7,15H
SMILES: C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)O
Molecular Formula: C12H8N2O
Molecular Weight: 196.2 g/mol

2-Hydroxyphenazine

CAS No.: 4190-95-8

Cat. No.: VC3231186

Molecular Formula: C12H8N2O

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxyphenazine - 4190-95-8

Specification

CAS No. 4190-95-8
Molecular Formula C12H8N2O
Molecular Weight 196.2 g/mol
IUPAC Name phenazin-2-ol
Standard InChI InChI=1S/C12H8N2O/c15-8-5-6-11-12(7-8)14-10-4-2-1-3-9(10)13-11/h1-7,15H
Standard InChI Key RETSEGNZNUBJRB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)O
Canonical SMILES C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

2-Hydroxyphenazine is a phenazine derivative with the molecular formula C12H8N2O and a molecular weight of 196.20 g/mol . This compound belongs to the broader class of phenazines, which are nitrogen-containing heterocyclic compounds with significant biological activity. The structure consists of a core phenazine ring system with a hydroxyl group at the 2-position, giving it distinct chemical and biological properties compared to other phenazine derivatives . The compound is also known by several synonyms including phenazin-2-ol, 4190-95-8, 2-phenazinol, and 2-hydroxy-phenazine .

Structural Features

The two-dimensional structure of 2-hydroxyphenazine features the characteristic tricyclic phenazine core with a hydroxyl group substitution. This structural configuration contributes to its unique biological properties and interactions with microbial cellular components . The 3D conformer structure provides further insights into the spatial arrangement of atoms, which is crucial for understanding its interactions with biological targets and its mechanism of action as a biocontrol agent .

Biosynthesis and Microbial Production

Biosynthetic Pathway

2-Hydroxyphenazine is biosynthesized from phenazine-1-carboxylic acid (PCA), which serves as the direct precursor . The conversion of PCA to 2-hydroxyphenazine involves enzymatic hydroxylation at the 2-position of the phenazine ring . This transformation is catalyzed by specific enzymes encoded by genes found in certain Pseudomonas species, particularly P. chlororaphis . The biosynthesis occurs in a sequential manner, where PCA is first produced through the phenazine biosynthetic pathway, followed by subsequent hydroxylation to form 2-hydroxyphenazine .

Genetic Regulation

The gene phzO plays a critical role in the biosynthesis of 2-hydroxyphenazine compounds in Pseudomonas species . This gene encodes a 55-kDa aromatic monooxygenase responsible for the hydroxylation of PCA to produce 2-OH-PCA, which can be further metabolized to 2-hydroxyphenazine . Despite the high conservation of the core phenazine biosynthetic locus among fluorescent Pseudomonas species, individual strains differ in their capacity to produce specific phenazine derivatives based on the presence of these additional genes like phzO .

Research on Pseudomonas aureofaciens 30-84 has revealed that this gene is located downstream from the core phenazine operon and is essential for the production of hydroxylated phenazine compounds . In genetic studies, insertional mutation of the phzO gene resulted in strains unable to produce hydroxylated phenazines, confirming its essential role in the biosynthetic pathway .

Production Enhancement Strategies

Genetic Modification Approaches

Genetic manipulation has proven effective in enhancing 2-hydroxyphenazine production. In one significant study, inactivation of the rpeA gene in Pseudomonas chlororaphis GP72 led to the construction of the GP72AN mutant strain, which demonstrated a dramatic increase in phenazine production . This mutant strain produced approximately 170 μg/ml of 2-hydroxyphenazine, compared to only 5 μg/ml produced by the wild-type strain—representing a 34-fold increase in production . The enhanced production capacity was attributed to the regulatory role of rpeA in phenazine biosynthesis, where its inactivation resulted in the upregulation of genes involved in the phenazine biosynthetic pathway .

Additionally, transcriptomic analyses comparing gene expression patterns between phenazine-producing derivatives and non-producing mutants have identified key genes involved in phenazine regulation . These studies revealed that 2-OH-PCA production influences the expression of a large set of genes (473-609 genes differentially expressed), whereas PCA alone had a more limited impact on the bacterial transcriptome (66 genes) . This knowledge provides additional targets for genetic engineering to enhance phenazine production.

Fermentation Optimization

A groundbreaking two-stage fermentation strategy has been developed specifically for enhancing 2-hydroxyphenazine production . This approach addresses two critical aspects of the biosynthetic pathway: the production of the PCA precursor and the conversion efficiency of PCA to 2-hydroxyphenazine .

The strategy involves:

  • Addition of dithiothreitol (DTT) at 12 hours into fermentation, which improved PCA production by 1.8-fold by reducing reactive oxygen species that inhibit PCA biosynthesis .

  • Supplementation with oxidizing agents (K₃[Fe(CN)₆] and H₂O₂) at 24 hours, which significantly increased the conversion rate of PCA to 2-hydroxyphenazine .

This two-stage approach represents a significant advancement in the fermentation technology for 2-hydroxyphenazine, providing a valuable reference for the production optimization of other antibiotics as well .

Extraction and Quantification Methods

For research and production purposes, reliable extraction and quantification methods are essential. A modified extraction protocol involves centrifuging bacterial cultures, followed by acidification of the supernatant with concentrated HCl . The separation of PCA and 2-OH-PCA is achieved by modifying the pH, and phenazines are extracted using benzene in a rotary shaker . After centrifugation and evaporation of the benzene phase, phenazines are resuspended in sodium hydroxide solution, and concentrations are determined by measuring absorbance at specific wavelengths—367 nm for PCA and 484 nm for 2-OH-PCA . The amounts of these compounds are calculated by multiplying their absorption maxima by standard extinction coefficients and comparing to standardized curves .

Biological Activity and Applications

Antimicrobial Properties

2-Hydroxyphenazine exhibits significant antimicrobial activity, particularly against fungal plant pathogens. Research has demonstrated that it is more effective in controlling wheat take-all disease than its precursor PCA . The enhanced antimicrobial efficacy is attributed to its unique chemical structure, which likely influences its interaction with microbial cell components and membranes .

The antimicrobial mechanism of 2-hydroxyphenazine, like other phenazines, involves multiple modes of action, including disruption of cellular respiration, generation of reactive oxygen species, and interference with membrane integrity . These combined effects make it difficult for pathogens to develop resistance, enhancing its long-term utility as a biocontrol agent.

Role in Biofilm Formation

Beyond direct antimicrobial activity, 2-hydroxyphenazine derivatives like 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA) play important roles in bacterial biofilm formation and structure . Studies have shown that 2-OH-PCA promotes the release of extracellular DNA, which is correlated with the production of structured biofilm matrix .

In Pseudomonas chlororaphis 30-84, 2-OH-PCA production is associated with upregulation of a gene cluster encoding a bacteriophage-derived pyocin and its lysis cassette . A holin encoded in this gene cluster contributes to the release of extracellular DNA in biofilm matrices, demonstrating that the influence of 2-OH-PCA on extracellular DNA production is partly due to cell autolysis resulting from pyocin production and release . This connection between phenazine production and biofilm formation has implications for the ecological fitness and survival of bacteria in natural environments.

Agricultural Applications

As an effective biocontrol agent, 2-hydroxyphenazine has significant potential applications in sustainable agriculture . Its superior effectiveness against wheat take-all disease compared to PCA makes it a promising candidate for biological pest management strategies . PCA is already utilized in the commercial biopesticide "Shenqinmycin," suggesting that enhanced formulations incorporating 2-hydroxyphenazine could potentially offer improved disease control .

The use of 2-hydroxyphenazine as a biocontrol agent aligns with the growing demand for sustainable agricultural practices and reduced reliance on synthetic chemical pesticides. Its production by beneficial soil bacteria like Pseudomonas chlororaphis makes it an environmentally compatible option for integrated pest management systems .

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